H-D-His(tau-Trt)-OMe . HCl

Regiospecific protection Imidazole derivatization Racemization suppression

H-D-His(tau-Trt)-OMe HCl is a regiospecific tau-trityl protected D-histidine building block essential for racemization-free solid-phase peptide synthesis. The D-configuration confers protease resistance critical for stable therapeutic and diagnostic peptides. Tau-trityl placement prevents imidazole-mediated side reactions and alpha-carbon epimerization during coupling—protection unattainable with unprotected analogs or L-isomers. Cleavable under mild acid for orthogonal deprotection. Indispensable for all-D peptide libraries.

Molecular Formula C26H26ClN3O2
Molecular Weight 448.0 g/mol
Cat. No. B15146090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-His(tau-Trt)-OMe . HCl
Molecular FormulaC26H26ClN3O2
Molecular Weight448.0 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
InChIInChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H
InChIKeyRSIWDQDVADNDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-His(tau-Trt)-OMe HCl: Protected D-Histidine Building Block for Peptide Synthesis


H-D-His(tau-Trt)-OMe . HCl (CAS 200927-02-2) is a protected D-histidine amino acid derivative designed for solid-phase peptide synthesis (SPPS), featuring a tau-regiospecific triphenylmethyl (trityl, Trt) group on the imidazole nitrogen and a methyl ester at the C-terminus . The compound serves as a cornerstone building block in orthogonal protection schemes, where the tau-trityl moiety prevents imidazole-mediated side reactions such as N-acylation during amino acid activation and coupling . Its D-configuration is essential for synthesizing protease-resistant peptide therapeutics and mirror-image peptide probes that cannot be obtained using L-isomers.

Why H-D-His(tau-Trt)-OMe HCl Cannot Be Replaced by Generic Histidine Analogs in SPPS


Generic substitution fails because unprotected histidine derivatives (e.g., H-D-His-OMe·2HCl) suffer from imidazole-mediated side reactions including N-acylation and racemization at the alpha-carbon during standard SPPS coupling conditions [1]. While L-isomers (e.g., H-His(Trt)-OMe·HCl) offer similar protection, they produce peptides with the native L-configuration that are susceptible to rapid proteolytic degradation—a critical liability for therapeutic and diagnostic applications requiring enhanced stability . Furthermore, the tau-regiospecific trityl placement is non-negotiable: literature demonstrates that pi-trityl histidine derivatives are synthetically inaccessible, making tau-trityl the only viable isomer for regiospecific histidine protection in racemization-sensitive sequences [2].

Quantitative Evidence: Differentiating H-D-His(tau-Trt)-OMe HCl from L-Isomers, Unprotected Analogs, and Alternative Protection Strategies


Regiospecific Tau-Trityl Protection: Synthetic Accessibility of H-D-His(tau-Trt)-OMe HCl Versus Inaccessible Pi-Isomer

H-D-His(tau-Trt)-OMe·HCl is regiospecifically protected at the tau-nitrogen of the imidazole ring. A direct attempt to synthesize the corresponding pi-trityl isomer (FmocHis(piTrt)OH) regiospecifically resulted instead in the tau-trityl product, and model system experiments indicate that pi-trityl histidine derivatives—which would be valuable for racemization-free peptide synthesis—are synthetically inaccessible [1]. This establishes tau-trityl as the sole trityl-protected histidine isomer commercially and synthetically available for racemization-sensitive applications.

Regiospecific protection Imidazole derivatization Racemization suppression

Racemization Suppression: Tau-Trityl Protection Versus Unprotected Histidine Analogs

The bulky trityl group in H-D-His(tau-Trt)-OMe·HCl provides significant steric hindrance around the imidazole ring, shielding reactive species and suppressing racemization during activation and coupling [1]. In contrast, unprotected histidine derivatives like H-D-His-OMe·2HCl lack this steric shielding, leaving the alpha-carbon vulnerable to epimerization via oxazolinone formation during standard carbodiimide-mediated coupling [2]. While no direct quantitative racemization comparison is published for this specific derivative, the mechanistic basis for trityl-mediated suppression is well-established in SPPS literature.

Racemization control Chiral purity Steric hindrance

Side-Chain N-Acylation Prevention: Tau-Trityl Protection Versus Unprotected Imidazole

The steric bulk of the triphenylmethyl (trityl) moiety in H-D-His(tau-Trt)-OMe·HCl prevents imidazole-mediated side reactions, particularly N-acylation during amino acid activation . Unprotected histidine derivatives (e.g., H-D-His-OMe) undergo rapid N-acylation at the imidazole nitrogen when exposed to activated amino acids, generating undesired byproducts that reduce yield and complicate purification. In SPPS, histidine's nucleophilic imidazole group participates in unwanted acylation and alkylation without protection [1].

N-acylation Side-chain protection Orthogonal synthesis

Orthogonal Deprotection Selectivity: Tau-Trityl Removal Under Mild Acid Conditions

The tau-trityl group in H-D-His(tau-Trt)-OMe·HCl is cleaved by 1–5% trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions milder than those required for many other acid-labile protecting groups . This orthogonal lability enables selective tau-trityl removal in the presence of Boc-protected amines using activated silica gel with only 0.1–0.2% TFA [1], permitting sequential deprotection strategies not feasible with alternative histidine protecting groups that require harsher conditions or catalytic hydrogenolysis.

Orthogonal protection Mild acidolysis Global deprotection

D-Configuration for Protease-Resistant Therapeutics Versus L-Isomer Liability

H-D-His(tau-Trt)-OMe·HCl incorporates the D-enantiomer of histidine, whereas its L-isomer counterpart H-His(Trt)-OMe·HCl (CAS 32946-56-8) produces L-configured peptides. D-amino acid-containing peptides exhibit substantially enhanced resistance to proteolytic degradation in vivo—a property exploited in therapeutic development for mirror-image peptide inhibitors, antimicrobial peptides, and long-acting biologics . Lipase-catalyzed studies demonstrate that D-amino acid derivatives including H-D-His-OMe serve as good acyl acceptors with comparable reactivity to L-isomers [1].

D-amino acids Protease resistance Therapeutic stability

Commercial Specification Comparison: H-D-His(tau-Trt)-OMe HCl Versus H-His(Trt)-OMe HCl

Commercial specifications reveal that H-D-His(tau-Trt)-OMe·HCl (CAS 200927-02-2) and its L-isomer counterpart H-His(Trt)-OMe·HCl (CAS 32946-56-8) are both available at 97–98% HPLC purity from multiple vendors [1]. The D-isomer is offered at comparable purity grades, indicating that the synthetic route for the tau-trityl D-histidine derivative does not compromise analytical quality relative to the more widely stocked L-isomer.

Procurement specifications Purity Analytical grade

Optimal Applications for H-D-His(tau-Trt)-OMe HCl Based on Quantitative Differentiation Evidence


Synthesis of Protease-Resistant D-Peptide Therapeutics

Use H-D-His(tau-Trt)-OMe·HCl as the histidine building block in Fmoc-SPPS of all-D or mixed-D/L therapeutic peptides requiring extended in vivo half-life. The D-configuration confers protease resistance unattainable with L-isomer building blocks [1], while tau-trityl protection prevents imidazole-mediated side reactions and racemization during synthesis . Suitable for antimicrobial peptides, peptide inhibitors, and diagnostic probes where chiral integrity and stability are paramount.

Racemization-Sensitive Peptide Sequences Containing Histidine

Employ H-D-His(tau-Trt)-OMe·HCl in peptide sequences where histidine alpha-carbon epimerization is a documented liability. The bulky tau-trityl group provides steric hindrance that suppresses racemization during coupling—a protective benefit absent in unprotected analogs like H-D-His-OMe·2HCl [1]. The tau-trityl isomer is the only commercially accessible trityl-protected histidine isomer available for racemization-free synthesis, as pi-trityl derivatives remain synthetically inaccessible .

Multi-Step Orthogonal Protection Strategies Requiring Selective Deprotection

Utilize H-D-His(tau-Trt)-OMe·HCl in complex syntheses requiring sequential orthogonal deprotection. The tau-trityl group is cleavable under mild acidic conditions (1–5% TFA in DCM) [1] and can be removed selectively in the presence of Boc-protected amines using activated silica gel with only 0.1–0.2% TFA . This orthogonal lability supports complex peptide conjugate assembly where multiple protecting groups must be removed in a controlled sequence without resin cleavage.

Mirror-Image Peptide Libraries for Drug Discovery Screening

Incorporate H-D-His(tau-Trt)-OMe·HCl into combinatorial synthesis of D-peptide libraries for mirror-image phage display or one-bead-one-compound screening campaigns. D-amino acid derivatives including H-D-His-OMe are confirmed good acyl acceptors in enzymatic synthesis with yields comparable to or better than L-isomers [1]. Tau-trityl protection ensures clean histidine incorporation without N-acylation byproducts that would otherwise reduce library diversity and screening fidelity .

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